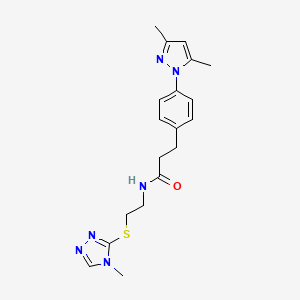

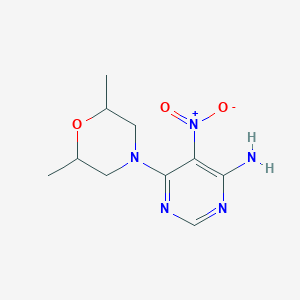

![molecular formula C26H22O7 B2708332 3-(3-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one CAS No. 858754-17-3](/img/structure/B2708332.png)

3-(3-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one, also known as Hesperetin-7,4'-dimethylether, is a flavonoid compound that is found in citrus fruits and honey. It has been the subject of numerous scientific studies due to its potential therapeutic properties.

Scientific Research Applications

Chloroperoxidase-catalyzed Benzylic Hydroxylation

Chloroperoxidase can oxidize compounds with methoxy groups, such as p-methylanisole, to their respective alcohol forms, suggesting a role in enzymatic hydroxylation reactions for compounds with methoxy substituents. This specificity indicates potential applications in biocatalysis and organic synthesis, particularly in the selective oxidation of complex molecules (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Pairwise Substitution Effects in Methoxyphenols

The study on methoxyphenols and their hydrogen bonding capabilities in condensed matter suggests that compounds with methoxy groups can form strong intermolecular and intramolecular hydrogen bonds. This property is essential in designing antioxidants and biologically active molecules, indicating the potential pharmaceutical and nutraceutical applications of such compounds (Varfolomeev et al., 2010).

Hydrogenolysis of Substituted Methoxyphenols

The reactivity of methoxyphenols in hydrogenolysis reactions, studied in the presence of a sulfided CoMo γ-Al2O3 catalyst, reveals insights into the chemical reactivity and potential for chemical synthesis and bio-refining applications of methoxy-substituted compounds (Bredenberg, Huuska, & Toropainen, 1989).

Styrene Copolymerization of Phenoxy Ring-Substituted Cyanoacrylates

Research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, which include methoxyphenoxy groups, and their copolymerization with styrene highlights applications in polymer science and engineering. This suggests that compounds with methoxyphenoxy substituents can be used to modify polymer properties for specific applications (Whelpley et al., 2022).

properties

IUPAC Name |

3-(3-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-16-26(33-21-6-4-5-19(13-21)30-3)25(28)22-12-11-20(14-24(22)32-16)31-15-23(27)17-7-9-18(29-2)10-8-17/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILJDBNKCQKBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

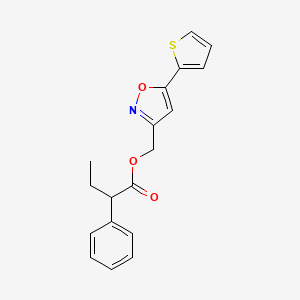

![1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2708254.png)

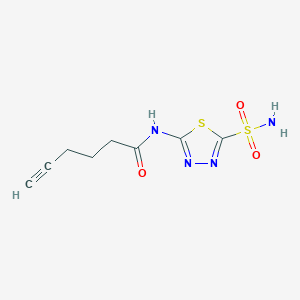

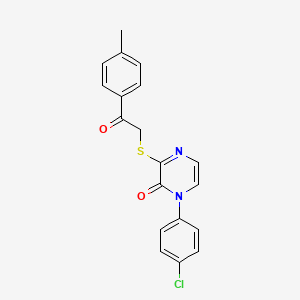

![4-[(2-Hydroxyethyl)thio]benzoic acid](/img/structure/B2708257.png)

![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)

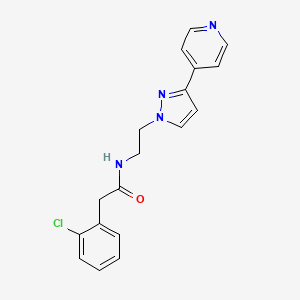

![N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B2708260.png)

![1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708267.png)

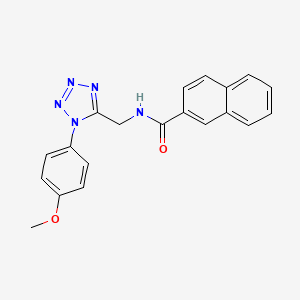

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B2708268.png)

![3-(4-{[(Fluoren-9-ylmethoxy)carbonylamino]-methyl}phenyl)propanoic acid](/img/structure/B2708270.png)